molecular formula C18H20N2O5S B589010 Piretanide-d4 Methyl Ester (Major) CAS No. 1794753-37-9

Piretanide-d4 Methyl Ester (Major)

Cat. No.: B589010
CAS No.: 1794753-37-9
M. Wt: 380.451
InChI Key: WYUJUHDZHVCFGK-YQUBHJMPSA-N
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Description

Significance of Stable Isotope Internal Standards in Quantitative Analytical Chemistry

In quantitative analytical chemistry, particularly when coupled with techniques like liquid chromatography-mass spectrometry (LC-MS), the primary goal is to accurately determine the concentration of a specific substance (analyte) within a complex mixture, such as biological fluids or environmental samples. musechem.comacs.org However, the analytical process is fraught with potential sources of variability that can compromise accuracy and precision. numberanalytics.com These can include sample loss during preparation, inconsistencies in instrument performance, and "matrix effects," where other components in the sample interfere with the analyte's signal. musechem.comwaters.com

Contextualizing Piretanide-d4 Methyl Ester within Contemporary Research Applications

Piretanide (B1678445) is a loop diuretic medication used to treat conditions like hypertension and edema. wikipedia.orgncats.io Its deuterated analog, Piretanide-d4, and specifically its methyl ester derivative, Piretanide-d4 Methyl Ester (Major), serve as crucial tools in modern analytical research. medchemexpress.comdoveresearchlab.com The primary application of Piretanide-d4 Methyl Ester is as an internal standard for the highly accurate quantification of piretanide in biological samples. medchemexpress.commedchemexpress.com

The development of sensitive and specific analytical methods is essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. thalesnano.comnih.gov Accurate measurement of drug concentrations over time is critical for understanding its efficacy and potential for accumulation. nih.gov Given the potent nature of diuretics, precise quantification is paramount. nih.govanalis.com.my

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and specificity. analis.com.mybjmu.edu.cn In this context, Piretanide-d4 Methyl Ester allows researchers to overcome the challenges of analyzing complex biological matrices and obtain reliable data on piretanide levels. acs.orgwaters.com This is particularly relevant in clinical and forensic toxicology, where accurate determination of drug concentrations is vital. nih.gov

Historical Development and Evolution of Isotope Labeling for Analytical Purposes

The concept of using isotopes as tracers dates back to the early 20th century. numberanalytics.com Initially, radioactive isotopes were predominantly used. However, the development of mass spectrometry made it possible to differentiate between stable isotopes based on their mass-to-charge ratio. nih.gov Some of the earliest applications of stable isotope labeling were in elucidating metabolic pathways and reaction mechanisms. nih.govspectroscopyonline.com For instance, deuterium (B1214612) labeling was instrumental in confirming the structure of certain organic ions. spectroscopyonline.com

The advent of "soft ionization" techniques in mass spectrometry, such as electrospray ionization (ESI), which cause less fragmentation of molecules, further propelled the use of stable isotope-labeled compounds. nih.gov This, combined with the increasing sophistication and accessibility of LC-MS instrumentation, solidified the role of SIL internal standards in quantitative analysis. acs.orgnih.gov

The evolution of synthetic chemistry has also played a crucial role, providing more efficient and specific methods for introducing isotopic labels into complex molecules. nih.govdiva-portal.org This has led to the commercial availability of a wide range of SIL compounds, including deuterated versions of many drugs and their metabolites. rsc.org The field continues to advance, with ongoing research into new labeling strategies and applications, such as in proteomics and metabolomics, to study the dynamic changes of proteins and metabolites in biological systems. nih.govacs.org

Detailed Research Findings

The use of deuterated internal standards like Piretanide-d4 Methyl Ester is a cornerstone of modern bioanalytical methods. Research has consistently shown that stable isotope-labeled internal standards provide superior performance in quantitative LC-MS assays compared to other types of internal standards. nih.govscispace.com They are particularly effective at compensating for matrix effects, which can significantly suppress or enhance the ionization of an analyte, leading to inaccurate results. acs.orgwaters.com

However, it is important to note that even with SIL internal standards, careful method development is crucial. For instance, the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the deuterated standard and the non-deuterated analyte. waters.com If this occurs, the two compounds may experience different degrees of ion suppression, potentially compromising the accuracy of the measurement. waters.com Therefore, chromatographic conditions must be optimized to ensure co-elution.

The purity of the stable isotope-labeled internal standard is another critical factor. acanthusresearch.com The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration in the sample. waters.com High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used to verify the isotopic enrichment and structural integrity of these standards. rsc.org

The application of LC-MS/MS methods utilizing SIL internal standards extends to the screening of a wide array of compounds in various matrices. For example, methods have been developed for the simultaneous detection of numerous diuretics, beta-blockers, and other substances in urine for anti-doping control. bohrium.comoup.com These methods rely on the precision afforded by SIL internal standards to meet the stringent requirements of regulatory bodies. oup.com

Properties

CAS No.

1794753-37-9

Molecular Formula

C18H20N2O5S

Molecular Weight

380.451

IUPAC Name

methyl 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C18H20N2O5S/c1-24-18(21)13-11-15(20-9-5-6-10-20)17(16(12-13)26(19,22)23)25-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,19,22,23)/i9D2,10D2

InChI Key

WYUJUHDZHVCFGK-YQUBHJMPSA-N

SMILES

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N3CCCC3

Synonyms

3-(Aminosulfonyl)-4-phenoxy-5-(1-pyrrolidinyl-d4)benzoic Acid Methyl Ester;  Arelix-d4 Methyl Ester;  Arlix-d4 Methyl Ester;  Diumax-d4 Methyl Ester;  Eurelix-d4 Methyl Ester;  HOE 118-d4 Methyl Ester;  S 73-4118-d4 Methyl Ester;  Tauliz-d4 Methyl Ester

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Piretanide D4 Methyl Ester

Synthetic Pathways to Piretanide (B1678445) and Related Derivatives

Piretanide, a potent loop diuretic, has been the subject of various synthetic investigations since its development. wikipedia.orgnih.govnih.gov The core structure, 3-(aminosulfonyl)-4-phenoxy-5-pyrrolidin-1-ylbenzoic acid, presents several handles for chemical modification, leading to a range of derivatives with potential therapeutic applications. drugbank.comgoogle.com The synthesis of these analogs, including the methyl ester, often involves multi-step sequences starting from commercially available precursors.

Overview of Precursor Chemistry for Piretanide Analogs

The synthesis of piretanide and its analogs typically commences with a substituted benzoic acid derivative. A common starting material is 4-phenoxy-3-nitro-5-sulfamoylbenzoic acid. drugfuture.com This precursor contains the key phenoxy and sulfamoyl groups, with a nitro group that can be later converted to an amine, which is then transformed into the desired pyrrolidinyl substituent.

A general synthetic route involves the following key transformations:

Esterification: The carboxylic acid group of the precursor is often protected as an ester, commonly a methyl or ethyl ester, to prevent its interference in subsequent reactions. drugfuture.comijrpc.com

Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. drugfuture.comijrpc.com This yields a key intermediate, an amino-substituted benzoic acid ester.

Introduction of the Pyrrolidine (B122466) Ring: The amino group serves as a precursor for the introduction of the pyrrolidine ring. This can be achieved through various methods, including reductive amination or condensation with succinic anhydride (B1165640) followed by reduction. drugfuture.commdpi.com

This versatile synthetic platform allows for the preparation of a wide array of piretanide analogs by varying the substituents on the aromatic ring and the nature of the cyclic amine. google.comgoogle.com

Strategic Considerations for Methyl Ester Formation

The formation of Piretanide-d4 Methyl Ester necessitates the esterification of the carboxylic acid group of the deuterated piretanide core. Several standard methods for esterification can be employed, with the choice depending on the specific substrate and desired reaction conditions.

A common and straightforward method is Fischer-Speier esterification . This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. drugfuture.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Alternatively, for substrates that are sensitive to strong acids, milder esterification methods can be utilized. These include:

Reaction with Diazomethane (B1218177): While highly effective, the toxicity and explosive nature of diazomethane necessitate careful handling.

Use of Activating Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid towards nucleophilic attack by methanol.

Reaction with Thionyl Chloride: Piretanide can be reacted with thionyl chloride to form the corresponding acid chloride, which then readily reacts with methanol to yield the methyl ester. google.com

The choice of esterification strategy for the synthesis of Piretanide-d4 Methyl Ester would be guided by the stability of the deuterated aromatic ring under the reaction conditions.

Methods for Deuterium (B1214612) Incorporation

The introduction of deuterium atoms into a molecule, known as deuteration, is a critical step in the synthesis of isotopically labeled compounds. juniperpublishers.com These labeled compounds are invaluable tools in various scientific disciplines, including mechanistic studies and as internal standards in mass spectrometry. researchgate.net

General Deuteration Techniques in Organic Synthesis

A variety of methods exist for incorporating deuterium into organic molecules. These can be broadly categorized as follows:

Hydrogen-Deuterium (H-D) Exchange: This is one of the most common methods, where a C-H bond is replaced by a C-D bond. This can be catalyzed by acids, bases, or metals. nih.govnih.gov The choice of catalyst and reaction conditions determines the position and extent of deuteration.

Reduction of Functional Groups with Deuterated Reagents: Carbonyl groups, double bonds, and triple bonds can be reduced using deuterated reducing agents like deuterium gas (D2) in the presence of a catalyst, or complex metal hydrides like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4).

Use of Deuterated Starting Materials: Synthesizing the target molecule from a commercially available or pre-synthesized deuterated precursor is a direct approach to obtain the desired labeled compound.

Specific Methodologies for Aromatic Deuteration (d4-Labeling)

For the specific case of Piretanide-d4 Methyl Ester, the four deuterium atoms are located on the phenoxy aromatic ring. The most common method to achieve this is through electrophilic aromatic substitution (EAS) . youtube.comaklectures.com

In this process, the aromatic ring is treated with a deuterated acid, such as deuterated sulfuric acid (D2SO4) or deuterated trifluoroacetic acid (CF3COOD), often in the presence of D2O (heavy water). nih.gov The strong electrophilic deuterium ion (D+) attacks the electron-rich aromatic ring, leading to the substitution of hydrogen atoms with deuterium. The reaction typically proceeds through a resonance-stabilized carbocation intermediate. aklectures.com To achieve high levels of deuteration, an excess of the deuterated acid and elevated temperatures are often required. nih.gov

Metal-catalyzed H-D exchange is another powerful technique. Catalysts based on palladium, platinum, rhodium, or ruthenium can facilitate the exchange of aromatic protons with deuterium from D2 gas or D2O. nih.govnih.govgoogle.com The choice of catalyst and reaction conditions can provide high selectivity for specific positions on the aromatic ring. nih.gov

Optimization of Deuterium Enrichment and Isotopic Purity

Achieving high isotopic enrichment and purity is crucial for the intended applications of deuterated compounds. Several factors influence the efficiency of the deuteration process and the final isotopic distribution.

Key Optimization Parameters:

ParameterDescription
Catalyst The choice of acid or metal catalyst and its concentration can significantly impact the rate and selectivity of the deuteration reaction. nih.govgoogle.com
Deuterium Source The purity of the deuterium source (e.g., D2O, D2 gas) is critical. Multiple exchanges with fresh deuterated solvent may be necessary to drive the equilibrium towards higher enrichment. youtube.com
Temperature Higher temperatures generally increase the rate of H-D exchange but can also lead to side reactions or degradation of the starting material. nih.gov
Reaction Time Sufficient reaction time is necessary to allow for the exchange of all desired protons. The progress of the reaction can be monitored using techniques like NMR spectroscopy.

Analytical Techniques for Purity Assessment:

The isotopic enrichment and purity of Piretanide-d4 Methyl Ester can be determined using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the degree of deuterium incorporation by observing the disappearance of proton signals at the labeled positions. 2H NMR directly detects the deuterium atoms. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can precisely determine the mass of the labeled molecule, confirming the number of deuterium atoms incorporated. researchgate.net

By carefully controlling the reaction conditions and employing appropriate analytical methods, it is possible to synthesize Piretanide-d4 Methyl Ester with high isotopic enrichment and chemical purity. acs.orgresearchgate.net

Purification and Characterization of Deuterated Methyl Esters in Synthetic Chemistry

Following synthesis, a rigorous purification and characterization process is essential to ensure the final product, Piretanide-d4 Methyl Ester, meets the high purity standards required for its use as an internal standard.

Chromatographic Purification Techniques for Labeled Analogs

Chromatographic techniques are indispensable for separating the desired deuterated compound from any remaining starting materials, non-deuterated analogs, and other impurities.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for the purification of isotopically labeled compounds. chemicalsknowledgehub.com Reversed-phase HPLC, often utilizing a C18 column, is commonly employed. The separation is based on the differential partitioning of the analyte between the stationary phase and a mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. acs.org Although the polarity difference between a deuterated compound and its non-deuterated counterpart is minimal, modern HPLC columns and optimized elution gradients can achieve effective separation. acs.org

Gas Chromatography (GC): For compounds that are volatile and thermally stable, gas chromatography is a powerful purification technique. nih.gov The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. nih.gov It has been demonstrated that deuterated and non-deuterated methyl esters can be separated by capillary GC. nih.govnih.gov

Below is a table summarizing the key chromatographic techniques for purification:

Table 1: Chromatographic Purification Techniques for Labeled Analogs

Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Principle of Separation
High-Performance Liquid Chromatography (HPLC) C18 (Octadecyl-silica) Acetonitrile/Water Gradient Polarity and Hydrophobicity
Gas Chromatography (GC) Phenyl-methylpolysiloxane Helium Boiling Point and Polarity

Spectroscopic Confirmation of Isotopic Labeling

After purification, spectroscopic methods are employed to confirm the chemical structure and, crucially, the successful and specific incorporation of the deuterium isotopes.

Mass Spectrometry (MS): This technique is definitive for confirming the mass of the molecule. The mass spectrum of Piretanide-d4 Methyl Ester will show a molecular ion peak that is four mass units higher than that of the unlabeled methyl ester, directly confirming the incorporation of four deuterium atoms. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which further validates the elemental composition of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium on the aromatic ring will be absent or significantly diminished in intensity. mdpi.com This provides direct evidence of the location of the isotopic label.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of signals in the deuterium NMR spectrum at chemical shifts corresponding to the aromatic region confirms the incorporation of deuterium. mdpi.comsigmaaldrich.com The integration of these signals can be used to quantify the level of deuteration.

¹³C NMR (Carbon-13 NMR): The carbon atoms directly bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) in the ¹³C NMR spectrum due to spin-spin coupling. There will also be a slight upfield shift in the resonance of these carbons, known as an isotopic shift.

The following table outlines the expected spectroscopic observations for Piretanide-d4 Methyl Ester:

Table 2: Spectroscopic Confirmation of Isotopic Labeling

Technique Expected Observation Information Provided
Mass Spectrometry (MS) Molecular ion peak shifted by +4 m/z Confirmation of the incorporation of four deuterium atoms.
¹H NMR Disappearance or reduction of specific aromatic proton signals Location of the deuterium labels.
²H NMR Presence of signals in the aromatic region Direct confirmation and quantification of deuterium incorporation.
¹³C NMR Splitting of carbon signals (triplets for C-D) and isotopic shifts Confirmation of C-D bonds and their location.

Through the combined application of these sophisticated synthetic, purification, and characterization techniques, scientists can produce Piretanide-d4 Methyl Ester of the high quality and isotopic purity necessary for its critical role in quantitative analysis.

Research on Piretanide-d4 Methyl Ester (Major) in Non-Human Biological Systems Remains Undisclosed

Despite a comprehensive search of available scientific literature, no specific research data has been found regarding the application of Piretanide-d4 Methyl Ester (Major) in non-human biological and environmental research.

However, the scientific community has not published any specific studies on its deuterated methyl ester derivative, "Piretanide-d4 Methyl Ester (Major)." Deuterated compounds are often synthesized for use as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, to ensure accurate quantification of the parent drug. nih.govacs.org The "d4" designation indicates the presence of four deuterium atoms, and the "methyl ester" refers to the modification of the carboxylic acid group. This type of modification is sometimes used to alter the compound's properties for specific experimental purposes, such as improving its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or as a prodrug to enhance absorption.

The lack of published data means there is no available information to populate the requested sections on the application of Piretanide-d4 Methyl Ester (Major) in non-human biological and environmental research. Specifically, there are no findings on:

Mechanistic Studies in In Vitro Biological Systems: No literature was found detailing its use in enzyme kinetics and substrate specificity studies in non-human cell-free systems, its cellular uptake and transport mechanisms in non-human cell lines, or its role in metabolic pathway elucidation in isolated non-human organs or tissue homogenates.

Pre-clinical Investigations in Animal Models: There is a similar absence of information regarding its disposition and excretion in laboratory animals (excluding pharmacokinetics) and its application in tracing related compounds and metabolites in animal tissues.

While research exists on the parent compound, Piretanide, including its metabolism and excretion, this information does not extend to its specific deuterated methyl ester derivative. nih.govresearchgate.net Therefore, any detailed discussion on the non-human biological and environmental research applications of "Piretanide-d4 Methyl Ester (Major)" would be purely speculative at this time.

Application of Piretanide D4 Methyl Ester in Non Human Biological and Environmental Research

Pre-clinical Investigations in Animal Models

Assessment of Drug-Drug Interactions in Animal Systems

The potential for drug-drug interactions is a critical aspect of preclinical drug development. Animal models are frequently employed to investigate how co-administered drugs may alter the pharmacokinetics of a new chemical entity. In such studies, precise and accurate measurement of the drug's concentration in biological matrices is paramount. Piretanide-d4 Methyl Ester (Major) is instrumental in the quantitative analysis of Piretanide (B1678445) in these contexts.

Pharmacokinetic studies in animal models, such as rabbits and dogs, have been conducted to understand the absorption, distribution, metabolism, and excretion of Piretanide. nih.govnih.gov For instance, studies have investigated the pharmacokinetics and pharmacodynamics of Piretanide in rabbits under different hydration conditions, demonstrating the influence of physiological state on the drug's effect. nih.gov In another study, the renal effects of Piretanide were examined in anesthetized dogs, revealing its action on the loop of Henle and its impact on renal blood flow. nih.gov

When assessing drug-drug interactions, researchers might investigate how a co-administered drug affects the metabolism or excretion of Piretanide. For example, a study in humans has shown that probenecid (B1678239) can decrease the renal excretion of Piretanide. nih.gov Similar studies in animal models would rely on robust analytical methods to quantify these changes accurately. The use of a stable isotope-labeled internal standard like Piretanide-d4 Methyl Ester (Major) is the gold standard for such liquid chromatography-mass spectrometry (LC-MS) assays. It compensates for variations in sample preparation and instrument response, ensuring the reliability of the pharmacokinetic data.

Table 1: Hypothetical Pharmacokinetic Parameters of Piretanide in a Rabbit Model With and Without a Co-administered Investigational Drug, Determined Using LC-MS with Piretanide-d4 Methyl Ester as an Internal Standard

Pharmacokinetic ParameterPiretanide AlonePiretanide + Investigational Drug% Change
Cmax (ng/mL)850 ± 1201250 ± 180+47%
Tmax (h)0.5 ± 0.10.7 ± 0.2+40%
AUC (0-t) (ng·h/mL)2100 ± 3503800 ± 420+81%
Clearance (mL/h/kg)2.8 ± 0.51.5 ± 0.3-46%
Half-life (h)1.2 ± 0.22.5 ± 0.4+108%

This table presents hypothetical data for illustrative purposes.

The data in Table 1 illustrates a potential drug-drug interaction where the co-administered drug inhibits the clearance of Piretanide, leading to a significant increase in its systemic exposure. The accuracy of these findings would be heavily reliant on the use of a suitable internal standard like Piretanide-d4 Methyl Ester (Major).

Environmental Fate and Ecotoxicological Research Methodologies

The increasing presence of pharmaceuticals in the environment is a growing concern. researchgate.net Understanding the environmental fate and ecotoxicological effects of drugs like Piretanide is crucial for assessing their environmental risk. Piretanide-d4 Methyl Ester (Major) plays a vital role in the analytical methodologies developed for these investigations.

The detection and quantification of pharmaceuticals in complex environmental matrices such as water, soil, and sediment require highly sensitive and selective analytical methods. core.ac.uk These compounds are often present at trace concentrations (ng/L to µg/L). researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard is critical to overcome matrix effects and variations in extraction recovery that are common in environmental analysis. Piretanide-d4 Methyl Ester (Major) would be the ideal internal standard for the analysis of Piretanide in environmental samples. After extraction from the matrix (e.g., solid-phase extraction for water samples, or pressurized liquid extraction for soil and sediment), the extract is spiked with a known amount of Piretanide-d4 Methyl Ester (Major) before LC-MS/MS analysis. The ratio of the signal from Piretanide to that of its deuterated counterpart allows for accurate quantification.

Table 2: Hypothetical Concentrations of Piretanide in Various Environmental Matrices Determined by LC-MS/MS Using Piretanide-d4 Methyl Ester as an Internal Standard

Environmental MatrixSample LocationPiretanide Concentration (ng/L or ng/g)
River WaterDownstream of WWTP45.2 ± 8.5 ng/L
River WaterUpstream of WWTP< 1.0 ng/L
Wastewater Treatment Plant Effluent-128.6 ± 25.1 ng/L
SoilAgricultural field (biosolid amended)15.7 ± 4.2 ng/g
SedimentRiverbed22.4 ± 6.8 ng/g

This table presents hypothetical data for illustrative purposes.

Investigating the degradation of Piretanide in the environment, whether through biotic or abiotic processes, is key to understanding its persistence. Laboratory studies simulating environmental conditions (e.g., photolysis, hydrolysis, biodegradation in water-sediment systems) are often conducted. In these experiments, the concentration of Piretanide is monitored over time. The use of Piretanide-d4 Methyl Ester (Major) as an internal standard in the analytical method ensures that the degradation kinetics are accurately determined. The safety data sheet for Piretanide indicates it is stable under normal conditions, but formation of toxic gases is possible during heating or in case of fire. lgcstandards.com While many pharmaceuticals are not completely degraded in the human body or in wastewater treatment plants and can be persistent in the aquatic environment, specific degradation pathways for Piretanide in the environment are not well-documented in the available literature. researchgate.net

Bioaccumulation studies assess the potential for a chemical to accumulate in the tissues of organisms. Aquatic organisms such as fish and invertebrates are often used for this purpose. nih.govnih.govjcu.cz To determine the bioaccumulation factor (BAF) of Piretanide, organisms are exposed to a known concentration of the compound in water, and the concentration in their tissues is measured over time.

Computational and Theoretical Studies on Piretanide D4 Methyl Ester

Molecular Modeling and Simulation of Isotopic Effects on Chemical and Analytical Behavior

Molecular modeling and simulation are instrumental in elucidating the subtle yet significant effects of isotopic substitution on the physicochemical properties and analytical behavior of molecules. In the case of Piretanide-d4 Methyl Ester, the replacement of four hydrogen atoms with deuterium (B1214612) and the addition of a methyl ester group introduce changes that can be computationally modeled.

The addition of the methyl ester group significantly alters the molecule's properties compared to the parent compound, Piretanide (B1678445). A key property that can be modeled is lipophilicity (log P), which influences a compound's behavior in reversed-phase chromatography. The calculated log P for Piretanide is 1.50 researchgate.net. The addition of a methyl ester group would be expected to increase this value, thereby increasing its retention time in reversed-phase HPLC. The introduction of deuterium atoms has a minor effect on lipophilicity, with deuterated compounds sometimes showing slightly lower lipophilicity than their non-deuterated counterparts.

Table 1: Predicted Physicochemical Properties of Piretanide and its Analogs

CompoundCalculated log PPredicted Dipolar Moment (Debye)Predicted Molecular Volume (ų)
Piretanide1.50 researchgate.net6.8 researchgate.net320 researchgate.net
Piretanide Methyl Ester~2.0-2.2~7.0~340
Piretanide-d4 Methyl Ester~2.0-2.2~7.0~339.8

Note: Values for Piretanide Methyl Ester and Piretanide-d4 Methyl Ester are hypothetical predictions based on the known values for Piretanide and general principles of chemical modification.

Cheminformatics Approaches for Analytical Prediction and Optimization

Cheminformatics utilizes computational methods to analyze and predict the properties and behavior of chemical compounds, which is particularly useful in analytical chemistry. For Piretanide-d4 Methyl Ester, cheminformatics tools can predict various analytical parameters and help optimize separation and detection methods.

One key application is the prediction of chromatographic retention times. By building models based on a large dataset of compounds with known retention times, it is possible to predict the retention time of a new compound based on its structural features. This is especially valuable for isotopically labeled standards where experimental data may be scarce.

Another application of cheminformatics is the prediction of mass spectral fragmentation patterns. While the primary fragments of Piretanide's mass spectrum are known, the presence of the d4-label and the methyl ester group in Piretanide-d4 Methyl Ester will lead to characteristic mass shifts. Cheminformatics software can simulate the fragmentation of the molecule, predicting the m/z values of the parent ion and its major fragments, which is essential for developing selective mass spectrometric detection methods. For instance, a common fragmentation pathway for sulfonamides involves the loss of SO2.

Furthermore, machine learning models, a subset of cheminformatics, can be trained to predict properties like a compound's susceptibility to in-source fragmentation or the formation of adducts in the mass spectrometer source, aiding in the interpretation of complex mass spectra. Deep learning models have also been used to predict that Piretanide itself is unlikely to form epoxides, which can be a pathway for drug-induced toxicity acs.org. This type of prediction can be extended to its derivatives.

Table 2: Predicted Mass Spectral Fragments for Piretanide-d4 Methyl Ester

Predicted FragmentDescriptionPredicted m/z
[M+H]⁺Protonated parent molecule399.1
[M-OCH₃]⁺Loss of the methoxy (B1213986) group from the ester368.1
[M-CO₂CH₃]⁺Loss of the methyl ester group340.1
[M-SO₂]⁺Loss of sulfur dioxide335.1

Note: These are hypothetical predictions based on the structure of Piretanide-d4 Methyl Ester and common fragmentation patterns for similar compounds. The exact m/z values would need to be confirmed experimentally.

Quantitative Structure-Retention Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analytical Method Development

Quantitative Structure-Retention Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are powerful statistical tools that correlate the structural features of molecules with their chromatographic retention and other properties, respectively. These models are invaluable for the development and optimization of analytical methods.

A QSRR model for predicting the retention time of Piretanide-d4 Methyl Ester would be built using a set of molecular descriptors calculated from its 2D or 3D structure. These descriptors can include constitutional, topological, geometrical, and electronic parameters. For example, a study on doping agents reported a retention time of 4.14 minutes for Piretanide under specific chromatographic conditions chemmethod.com.

To predict the retention time of Piretanide-d4 Methyl Ester, a QSRR model would be developed using a dataset of structurally diverse compounds, ideally including other sulfonamides and their esters. The model would learn the relationship between the molecular descriptors and the experimental retention times. The descriptors for Piretanide-d4 Methyl Ester would then be calculated and fed into the model to obtain a predicted retention time. The addition of the methyl group would be expected to increase the retention time in reversed-phase chromatography due to increased lipophilicity, while the deuterium substitution would likely have a minor, though potentially measurable, effect.

Similarly, QSPR models can be used to predict a wide range of properties relevant to analytical method development, such as solubility, pKa, and UV-Vis absorption maxima. For instance, a QSPR model could predict the aqueous solubility of Piretanide-d4 Methyl Ester, which is a critical parameter for preparing standard solutions and for understanding its behavior in aqueous mobile phases.

Table 3: Hypothetical QSRR/QSPR Predictions for Piretanide Analogs

CompoundExperimental/Reported Retention Time (min)Predicted Retention Time (min)Predicted Aqueous Solubility (mg/L)
Piretanide4.14 chemmethod.com-250
Piretanide Methyl Ester-~5.5~150
Piretanide-d4 Methyl Ester-~5.45~150

Note: Predicted values are hypothetical and for illustrative purposes, based on the expected physicochemical changes due to structural modifications. The experimental retention time for Piretanide is from a specific study and may vary with different chromatographic systems.

Future Research Directions and Emerging Methodologies

Advancements in Synthesis of Complex Deuterated Analogs

The synthesis of deuterated compounds, essential for their use as internal standards, is continually evolving. iaea.org Traditional methods often involve multi-step procedures, but recent innovations focus on more direct and efficient techniques like hydrogen isotope exchange (HIE). nih.govprinceton.edu These advanced methods offer significant time and cost savings over conventional approaches. nih.gov

Catalytic H-D exchange reactions, employing transition metals such as palladium, platinum, ruthenium, or rhodium, have become prominent. researchgate.netresearchgate.net These reactions can post-synthetically incorporate multiple deuterium (B1214612) atoms into drug molecules using deuterium oxide (D2O) as an inexpensive and safe deuterium source. researchgate.netmdpi.com For instance, photoredox-mediated protocols can efficiently install deuterium at specific carbon-hydrogen bonds in a single step, using isotopically labeled water. princeton.edu Such methods are crucial for creating highly deuterated analogs that are ideal for metabolic studies and quantitative analysis. researchgate.net

The choice of synthesis method can significantly impact the final product's suitability as an internal standard. While hydrogen/deuterium exchange is often simpler, complete synthesis using isotopically substituted building blocks provides greater flexibility in the position and number of isotopic substitutions. acanthusresearch.com The goal is to produce a standard with a sufficient mass difference from the analyte (typically three or more mass units for small molecules) and with deuterium labels on stable, non-exchangeable positions to prevent loss during analysis. acanthusresearch.comsigmaaldrich.com

Table 1: Comparison of Modern Deuteration Synthesis Methods
MethodTypical Catalysts/ReagentsKey AdvantagesConsiderations
Heterogeneous Catalytic H-D ExchangePd/C, Pt/C, Rh/C, Ru nanoparticles researchgate.netresearchgate.netFacile, post-synthetic, uses inexpensive D2O source, can achieve high deuterium incorporation. researchgate.netMay require optimization of catalyst and reaction conditions for regioselectivity. mdpi.com
Photoredox-Mediated HIEVisible light photocatalysts, D2O/T2O princeton.eduSingle-step, mild conditions, high selectivity for specific C-H bonds (e.g., α-amino). princeton.eduSubstrate scope may be dependent on the photocatalytic system.
OrganocatalysisN-Heterocyclic Carbenes (NHCs)Mild, green method using D2O, good for functional group-selective labeling (e.g., aldehydes). benthamdirect.comApplicability depends on the presence of suitable functional groups. benthamdirect.com
De Novo SynthesisIsotopically labeled building blocks (e.g., CD3I) acanthusresearch.comresearchgate.netPrecise control over label position and number, creates highly stable standards. acanthusresearch.comGenerally more complex, time-consuming, and expensive than H-D exchange methods. nih.gov

Integration with Multi-Omics Approaches in Pre-clinical Research

The utility of deuterated standards like Piretanide-d4 Methyl Ester is expanding beyond traditional pharmacokinetics into the realm of multi-omics. In fields like metabolomics and proteomics, stable isotope labeling is a cornerstone for achieving accurate and precise quantification of biomolecules. biosyn.comnih.gov The integration of a labeled internal standard helps to correct for variations during sample preparation and analysis, which is critical when dealing with the complexity of biological samples. clearsynth.comnih.gov

In metabolomics, stable isotope-labeled standards are essential for both targeted and non-targeted analyses. nih.gov For targeted approaches, they enable the absolute quantification of specific metabolites. nih.gov In non-targeted studies, they help distinguish true biological metabolites from analytical artifacts and improve the precision of relative quantification. nih.gov The use of labeled standards is crucial for studying metabolic pathways and fluxes, providing dynamic information that complements static concentration data. nih.govcreative-proteomics.com

Similarly, in proteomics, quantitative analysis relies heavily on stable isotope labeling techniques to provide accurate measurements of protein expression levels. biosyn.com By adding a stable isotope-labeled internal standard, researchers can effectively normalize for matrix effects and differences in recovery, leading to more reliable comparisons between samples. thermofisher.com As multi-omics studies become more integrated to provide a holistic view of biological systems, the role of high-quality internal standards like Piretanide-d4 Methyl Ester in ensuring data integrity and comparability across different "omics" platforms will become increasingly vital.

Development of Miniaturized and High-Throughput Analytical Platforms

The drive to accelerate drug discovery and reduce costs has led to the development of miniaturized and high-throughput screening (HTS) platforms. researchgate.netpharmtech.com These technologies, including microfluidics and nano-dispensing systems, significantly reduce the volume of samples and reagents required, enabling the rapid analysis of thousands of compounds. researchgate.netpharmtech.com The integration of deuterated internal standards into these miniaturized systems is critical for maintaining analytical accuracy and robustness.

Microfluidic devices, or "lab-on-a-chip" systems, are increasingly used for pharmacokinetic studies and drug metabolism assays. mdpi.comnih.gov These platforms can mimic physiological environments and allow for real-time monitoring of drug absorption, metabolism, and clearance. mdpi.comnih.gov For example, microfluidic chips can be interfaced directly with mass spectrometry to monitor drug concentrations in vivo with high temporal resolution. nih.gov In such dynamic and low-volume systems, the consistent presence of an internal standard like Piretanide-d4 Methyl Ester is essential to correct for fluctuations in instrument performance and sample handling.

The conversion of traditional assays to miniaturized 384-well or 1536-well formats for HTS presents challenges, such as ensuring robust signals and precise liquid handling in the nanoliter range. nih.govnih.gov Deuterated internal standards are indispensable in this context, as they co-elute with the analyte and experience similar matrix effects, thereby providing reliable quantification even when sample volumes are minimal. acanthusresearch.com

Table 2: Comparison of Analytical Platforms
PlatformTypical Sample VolumeThroughputKey Advantage for Deuterated Standards
Conventional LC-MSMicroliters (µL)Low to MediumWell-established for correcting matrix effects and improving reproducibility. acanthusresearch.com
Microplate HTS (384/1536-well)Nanoliters (nL) to low µLVery HighMaintains quantitative accuracy despite minimal sample volumes and automated liquid handling. nih.gov
Microfluidics (Lab-on-a-Chip)Picoliters (pL) to nLHigh (potential for parallelization)Enables precise real-time pharmacokinetic profiling by correcting for system variability. nih.govnih.gov

Role in Standardizing Global Analytical Practices in Research

The use of high-quality reference materials is fundamental to achieving accuracy, reliability, and comparability of measurement results across different laboratories and instruments. synthinkchemicals.com Piretanide-d4 Methyl Ester, as a deuterated internal standard, functions as a Certified Reference Material (CRM) or reference standard, which is a well-defined substance with precisely known properties. synthinkchemicals.comgbjpl.com.au CRMs are the "gold standard" for calibrating instruments, validating analytical methods, and ensuring quality control. synthinkchemicals.comgbjpl.com.aucwsabroad.com

In global clinical trials and multi-site research projects, analytical variability can be a significant challenge. The use of a stable isotope-labeled internal standard is essential for correcting inter-individual variability in sample matrices, such as plasma, which can affect the recovery of an analyte. nih.gov By providing a consistent benchmark, deuterated standards help to harmonize analytical procedures and ensure that data generated in different locations are comparable and reliable. synthinkchemicals.com This standardization is crucial for regulatory submissions and for building confidence in research findings. resolvemass.ca

The hierarchy of reference standards places pharmacopeial standards at the top, followed by CRMs, which are critical when primary standards are not available. resolvemass.ca The rigorous testing and certification process for CRMs establishes their accuracy and traceability. synthinkchemicals.com Therefore, compounds like Piretanide-d4 Methyl Ester play a pivotal role in underpinning the quality assurance and quality control frameworks that govern modern pharmaceutical analysis, ultimately contributing to the global standardization of research practices. demarcheiso17025.com

Q & A

Basic Research Questions

Q. What are the key variables to consider when designing an in vitro assay to assess the stability of Piretanide-d4 Methyl Ester (Major) under varying pH conditions?

  • Methodological Answer:

  • Independent Variables : pH levels (e.g., 2.0, 7.4, 9.0), temperature, incubation time.
  • Dependent Variables : Degradation rate (quantified via HPLC or LC-MS), metabolite formation.
  • Control Variables : Buffer composition, solvent purity, light exposure.
  • Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the study addresses gaps in stability data for deuterated compounds . Pre-test protocols with pilot experiments to validate assay sensitivity and reproducibility .

Q. How should researchers structure a literature review to identify gaps in the synthesis protocols of Piretanide-d4 Methyl Ester (Major)?

  • Methodological Answer:

  • Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to filter studies:
  • Sample : Published synthesis protocols (2010–2025).
  • Phenomenon of Interest : Yield optimization, isotopic purity, side reactions.
  • Evaluation : Compare reaction conditions (catalysts, solvents) and analytical validation methods (NMR, mass spectrometry).
  • Use systematic review tools like PRISMA to map methodological inconsistencies (e.g., deuterium retention efficiency) .

Q. What statistical methods are appropriate for analyzing dose-response relationships of Piretanide-d4 Methyl Ester (Major) in preclinical models?

  • Methodological Answer:

  • Non-linear regression (e.g., Hill equation) to model efficacy curves.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to address variability in biological replicates.
  • Reference CONSORT guidelines for transparent reporting of experimental replicates and randomization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of Piretanide-d4 Methyl Ester (Major) across species-specific models?

  • Methodological Answer:

  • Conduct cross-species metabolomics using isotopic tracing (e.g., d4-label tracking via LC-HRMS).
  • Apply meta-analysis to aggregate data from rodent vs. human hepatocyte studies, assessing heterogeneity via I² statistics.
  • Use molecular docking simulations to explore enzyme-substrate binding affinities, correlating findings with in vitro CYP450 inhibition assays .

Q. What strategies optimize the synthesis of Piretanide-d4 Methyl Ester (Major) to achieve >99% isotopic purity while minimizing byproducts?

  • Methodological Answer:

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to test factors like reaction time, deuterium source (e.g., D₂O vs. deuterated reagents), and catalyst loading.
  • Analytical Validation : Employ quantitative ¹H-NMR and high-resolution mass spectrometry to distinguish isotopic isomers.
  • Troubleshooting : Pre-purify intermediates to reduce carryover impurities; reference synthetic protocols from peer-reviewed deuterated drug studies .

Q. How should researchers address discrepancies in the reported plasma protein binding affinity of Piretanide-d4 Methyl Ester (Major) between equilibrium dialysis and ultrafiltration methods?

  • Methodological Answer:

  • Comparative Analysis : Replicate both methods under standardized conditions (pH 7.4, 37°C) using isotopically labeled controls.
  • Error Source Evaluation : Quantify nonspecific binding to dialysis membranes/filters via blank experiments.
  • Statistical Reconciliation : Apply Bland-Altman plots to assess method agreement and identify systematic biases .

Data Presentation Guidelines

Parameter Analytical Technique Key Metrics Validation Criteria
Isotopic Purity¹H-NMR, LC-HRMS% Deuterium incorporation, isotopic peak ratios≥99% purity; absence of protiated analogs
Metabolic StabilityHepatocyte incubation + LC-MS/MSHalf-life (t₁/₂), intrinsic clearanceCross-species correlation (R² > 0.85)
Protein Binding AffinityEquilibrium dialysis% Bound, free fractionMethod comparison via ANOVA p > 0.05

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